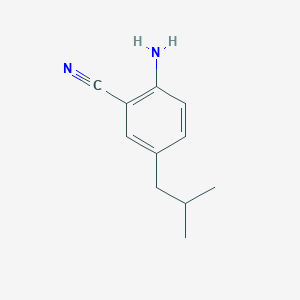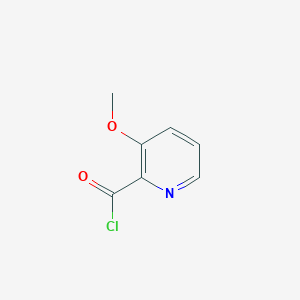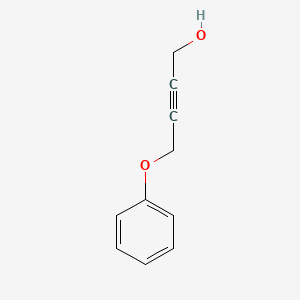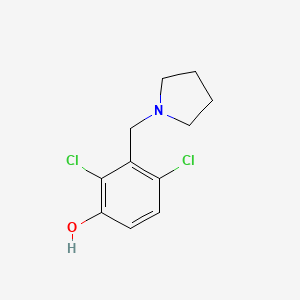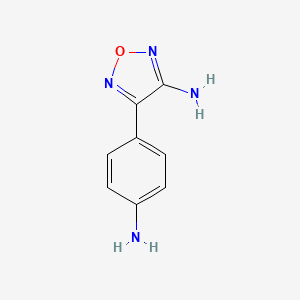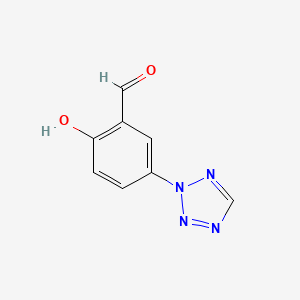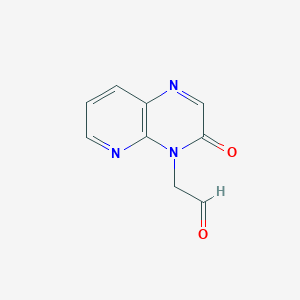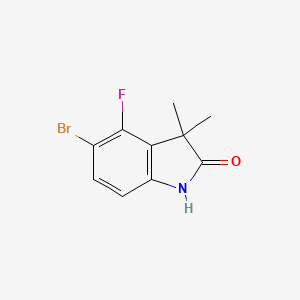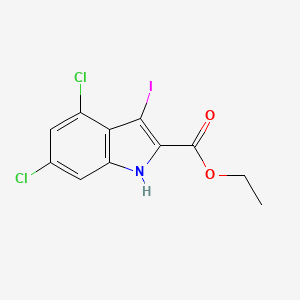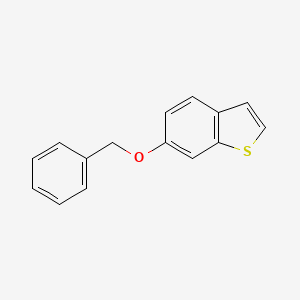![molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)
2-(Dibenzo[b,d]thiophen-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)aniline can be achieved through nucleophilic aromatic substitution reactions. These reactions typically involve the substitution of an aryl halide with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic compounds derived from aryl halides .
Chemical Reactions Analysis
2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Comparison with Similar Compounds
2-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds such as:
- Benzenamine, 2-(4-dibenzofuranyl)
- Benzenamine, 2-(4-dibenzoselenyl)
- Benzenamine, 2-(4-dibenzotelluryl)
These compounds share similar structures but differ in the heteroatoms present, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C18H13NS |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-dibenzothiophen-4-ylaniline |
InChI |
InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2 |
InChI Key |
AWGHPVPZPWXNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-4-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8460084.png)
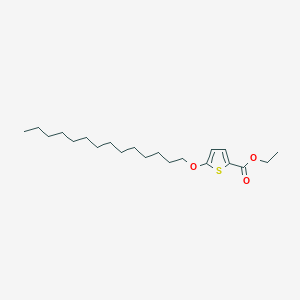
![Piperazine, 3-methyl-1-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B8460091.png)
